2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, facilitated by reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit similar biological activities.
Pyrazolopyridine derivatives: These compounds have a similar structure and are used in various medicinal chemistry applications.
Uniqueness
2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydropyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H10N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h8H,1-4H2,(H,9,10) |
InChI Key |
RVHSOKLAQJFTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NC2 |
Origin of Product |
United States |
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